molecular formula C17H18N2O4S2 B2873471 2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 895458-11-4

2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2873471
CAS RN: 895458-11-4
M. Wt: 378.46
InChI Key: RRHIDABHHNFNFX-UHFFFAOYSA-N
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Description

“2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a complex organic compound. Thiophene-based analogs, such as this compound, have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The synthesis of thiophene-2-carboxamide derivatives, which is a part of the compound , can be achieved by condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The synthesis of 2-aminothiophenes involves the cyclization of precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide .

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized to explore their potential applications. For instance, thiophenylhydrazonoacetates derived from similar compounds have been synthesized for heterocyclic synthesis, indicating a route for producing diverse biologically active molecules (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Moreover, the crystal structure of closely related compounds has been studied to understand their molecular configuration for further application in drug design (Vasu, Mahendra, Doreswamy, Nirmala, Saravanan, Mohan, Sridhar, & Prasad, 2004).

Biological Evaluation

The derivatives of this compound have been evaluated for their antimicrobial, anti-inflammatory, and anticancer activities. Studies have shown that such derivatives possess significant antimicrobial properties, making them potential candidates for antibiotic drug development (Babu, Pitchumani, & Ramesh, 2013). Another study highlighted the anti-inflammatory potential of related compounds, suggesting their usefulness in developing anti-inflammatory medications (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021). Furthermore, some derivatives have shown promising anticancer activity, indicating a pathway for novel cancer therapeutics (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Anticancer and Antimicrobial Activities

A focused approach on synthesizing novel thiophene derivatives, including the mentioned compound, has led to the discovery of substances with significant anticancer and antimicrobial activities. These studies not only provide a deeper insight into the chemical and biological properties of these compounds but also open new avenues for drug development in treating various diseases (Atta & Abdel‐Latif, 2021).

properties

IUPAC Name

2-[[2-(benzenesulfonyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c18-16(21)15-12-8-4-5-9-13(12)24-17(15)19-14(20)10-25(22,23)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHIDABHHNFNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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